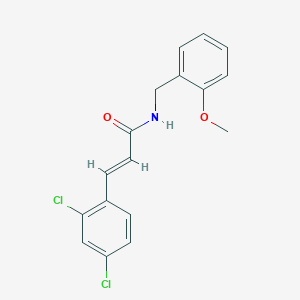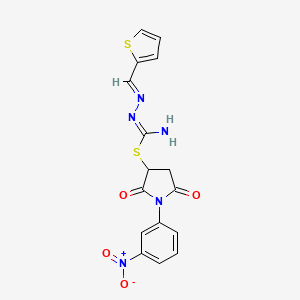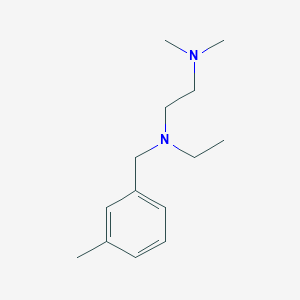
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide, also known as DCM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of biological activities. DCM has been shown to possess unique properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes involved in cell proliferation and survival. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes involved in cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is its potential toxicity, which must be carefully considered when designing experiments.
Orientations Futures
There are several future directions for the study of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide. One potential area of research is the development of new cancer therapies based on the anti-cancer properties of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide. Another area of research is the study of the molecular mechanisms underlying the effects of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide on various biological pathways. Additionally, the potential use of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide in the treatment of inflammatory and neurodegenerative diseases warrants further investigation.
Méthodes De Synthèse
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,4-dichlorobenzyl chloride with 2-methoxybenzylamine, followed by the addition of acryloyl chloride. This reaction produces a white crystalline powder that can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been used extensively in scientific research due to its ability to modulate various biological pathways. One of the most significant applications of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is in the study of cancer biology. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-16-5-3-2-4-13(16)11-20-17(21)9-7-12-6-8-14(18)10-15(12)19/h2-10H,11H2,1H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSNGAVKPWRBCP-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)

![3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)
![N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5850064.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)
![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5850091.png)
![3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B5850095.png)


